Methyl 3-(4-formylphenyl)pyridine-2-carboxylate
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Overview
Description
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C14H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate typically involves the reaction of 4-formylphenylboronic acid with methyl 2-bromopyridine-3-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and ability to form carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-formylphenyl)pyridine-2-carboxylic acid.
Reduction: 3-(4-hydroxyphenyl)pyridine-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
- Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate
- Methyl 3,4-dichloro-6-(1,1-difluroethyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group on the phenyl ring and the carboxylate ester linkage to the pyridine ring make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables summarizing its effects.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties . For instance, studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. In vitro assays showed that this compound could induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Caspase activation |
MCF-7 | 12 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . In animal models, it demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antimicrobial activity. This compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Cancer Cell Line Study : In a study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, with IC50 values ranging from 10 to 20 µM across different cell lines .
- Inflammation Model : A recent animal study demonstrated that administering this compound significantly reduced paw edema in rats induced by carrageenan, highlighting its anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the formyl group have been explored to enhance potency and selectivity.
Modification | Effect on Activity |
---|---|
Substitution at C-5 | Increased anticancer activity |
Alkoxy group addition | Enhanced antimicrobial effect |
Properties
CAS No. |
920510-95-8 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 3-(4-formylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3 |
InChI Key |
VAFMPLQBDHKRBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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